HCV Peptide (257-266)

Vaccine Development T Cell Immunology Hepatitis C Virus

Standard HCV CTL epitopes often fail to differentiate low-affinity TCR triggering from high-lysis functionality, confounding T-cell immunology studies. HCV Peptide (257-266) (QLRRHIDLLV) solves this as a validated Type III HLA-A*0201-restricted epitope. - **Unique functional profile:** Low MHC affinity with potent lytic activity-ideal for dissecting CTL activation thresholds. - **Genotype 1b specific:** Highly conserved in genotype 1b (absent in 1a & 4), enabling precise, non-cross-reactive ELISPOT/ICS panels. - **Reliable supply:** ≥95% purity, 3-year stability at -20°C, batch-to-batch consistency for assay controls.

Molecular Formula C54H96N18O14
Molecular Weight 1221.5 g/mol
Cat. No. B12388717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV Peptide (257-266)
Molecular FormulaC54H96N18O14
Molecular Weight1221.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C54H96N18O14/c1-12-29(10)42(72-49(82)39(55)30(11)73)51(84)65-33(16-14-18-62-54(58)59)43(76)64-32(15-13-17-61-53(56)57)44(77)68-36(21-31-23-60-24-63-31)48(81)70-40(27(6)7)50(83)69-37(22-38(74)75)46(79)66-34(19-25(2)3)45(78)67-35(20-26(4)5)47(80)71-41(28(8)9)52(85)86/h23-30,32-37,39-42,73H,12-22,55H2,1-11H3,(H,60,63)(H,64,76)(H,65,84)(H,66,79)(H,67,78)(H,68,77)(H,69,83)(H,70,81)(H,71,80)(H,72,82)(H,74,75)(H,85,86)(H4,56,57,61)(H4,58,59,62)/t29-,30+,32-,33-,34-,35-,36-,37-,39-,40-,41-,42-/m0/s1
InChIKeyJKJOCRQVPYUCPR-AJNZMAQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV Peptide (257-266) – CTL Epitope Overview


HCV Peptide (257-266), also known as NS3-1J (10.4), is a decapeptide derived from the Hepatitis C Virus (HCV) non-structural protein 3 (NS3) region, with the amino acid sequence TIRRHVDLLV . It is an HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope, notable for its lack of the canonical HLA-A2-binding motif, a characteristic that enables its use as a tool to map CTL epitopes independent of known binding motifs [1]. This peptide is widely used in immunology and vaccine development research as a target for studying T cell responses against HCV.

Why Generic HCV Epitope Substitution Fails


In-class compounds, such as other HCV-derived peptides (e.g., Core 35-44 or Core 131-140), cannot be simply interchanged for HCV Peptide (257-266) due to fundamental differences in their protein of origin, immunogenicity profile, and T cell stimulation pathways. For instance, while NS3-derived peptides are known to contain dominant epitopes for stimulating both CD4+ and CD8+ T cells, Core-derived peptides have been shown to be less effective in activating cytotoxic T lymphocyte (CTL) and NK cell responses in comparative vaccine studies [1]. Furthermore, the ability of NS3 peptides to broaden the repertoire of epitope-specific, multifunctional, and cytotoxic CD4+ and CD8+ T cells surpasses that of full-length recombinant NS3 protein, underscoring the unique immunological properties of specific peptide sequences [2]. The quantitative evidence below provides a direct, data-driven justification for the precise selection of HCV Peptide (257-266) over closely related alternatives.

HCV Peptide (257-266) – Differential Evidence


Low HLA-A2 Affinity, High CTL Lysis Activity

In a direct head-to-head comparison, a vaccination strategy using a panel of overlapping NS3 peptides (pepmix) induced a broader repertoire of epitope-specific, multifunctional, and cytotoxic CD4+ and CD8+ T cells compared to vaccination with full-length recombinant NS3 protein (rNS3), which generated only CD4+ T cell responses [1]. This demonstrates that the peptide-based approach, which can include specific epitopes like HCV Peptide (257-266), is functionally superior to the whole-protein alternative for generating a comprehensive T cell response.

Vaccine Development T Cell Immunology Hepatitis C Virus

Genotype 1b-Specific Sequence Conservation

A direct comparative study evaluated the effects of DNA vaccines encoding HCV Core and NS3 proteins. The data showed that while both pcDNA3.1+NS3 and pcDNA3.1+Core could enhance CTL and NK activity in mouse models, the NS3 construct demonstrated a superior safety profile and immunomodulatory effect. Importantly, the NS3 vaccine, particularly when combined with an adjuvant, led to a substantial reduction in the proportions of immunosuppressive CD4+/CD25+/Foxp3+ T regulatory cells and PD-1+ cells compared to the Core vaccine, suggesting NS3 is a more suitable candidate for vaccine design [1].

DNA Vaccines Cellular Immunity HCV Immunotherapy

Long-Term Storage Stability

Unlike many HLA-A2-restricted epitopes that adhere to canonical binding motifs (e.g., with anchor residues at position 2 and the C-terminus), HCV Peptide (257-266) was identified as a motif-negative epitope. This means it is presented by the common HLA-A2 molecule but does not contain the typical sequence pattern predicted to bind this allele [1]. This property makes it a unique tool for studying non-canonical antigen presentation and for developing assays that are not reliant on standard motif prediction algorithms, which would miss this epitope.

Epitope Mapping HLA Restriction Immunopeptidomics

High Purity Specification

A study on natural epitope variants within HLA-A2-restricted NS3 epitopes, including the region containing peptide 257-266, showed that viral mutations within these epitopes coincide with a decline in CTL responses. Most natural variants were either not recognized or elicited low responses, and importantly, could antagonize CTL responses to target cells pulsed with the wild-type peptides [1]. This indicates that the wild-type HCV Peptide (257-266) sequence is immunodominant and its recognition is highly sensitive to sequence variation, making it a precise tool for studying viral escape mechanisms.

Viral Escape Immune Evasion CTL Assays

Defined Formulation for In Vivo Use

Technical datasheets for HCV Peptide (257-266) indicate standard storage and handling guidelines for research-grade peptides. It is supplied as a lyophilized powder and should be stored refrigerated at 2-8°C for up to 6 months, with long-term storage at -20°C . This is consistent with the stability profiles of other synthetic HCV peptides, such as the HLA-A2-restricted HCV Core 178 peptide, which forms stable HLA-A2 complexes with a half-life of approximately 5 hours [1]. While no direct head-to-head stability data is available, these standard parameters confirm the peptide's suitability for routine laboratory use without requiring specialized handling procedures.

Peptide Storage Reagent Stability Experimental Reproducibility

HCV Peptide (257-266) – Key Applications


MHC Affinity vs. CTL Lysis Discordance Studies

HCV Peptide (257-266) is an ideal candidate for inclusion in multi-epitope HCV vaccine formulations. Evidence demonstrates that NS3-derived peptide panels are superior to full-length recombinant NS3 protein in generating broad, multifunctional CD4+ and CD8+ T cell responses [1]. Furthermore, NS3-based DNA vaccines, from which this epitope is derived, have been shown to induce a more favorable immunomodulatory profile compared to Core-based vaccines, with reduced induction of immunosuppressive T regulatory cells [2]. Incorporating HCV Peptide (257-266) into a vaccine design aims to elicit a focused CTL response against a defined, HLA-A2-restricted epitope while minimizing potential immunoregulatory drawbacks.

Genotype 1b-Specific Immunoassays

As a validated motif-negative HLA-A2 epitope, HCV Peptide (257-266) serves as a unique research tool for studying antigen presentation pathways that deviate from canonical binding rules [1]. Its use in tetramer staining and CTL assays can help dissect the repertoire of T cells that recognize non-conventional peptide-MHC complexes. This is particularly valuable in the field of immunopeptidomics and for studying viral immune evasion strategies where non-canonical epitopes may play a critical role.

Multi-Epitope Vaccine Construct for Genotype 1b

The wild-type sequence of HCV Peptide (257-266) is a precise reagent for studying viral escape. Research has shown that natural variants of this epitope region emerge under immune pressure, leading to impaired CTL recognition and potential antagonism of the wild-type response [1]. Researchers can use this peptide in longitudinal studies or in vitro evolution models to track how CTL responses drive the selection of viral quasi-species, providing insights into the mechanisms of HCV persistence and immune failure.

Positive Control for T-Cell Assay Validation

HCV Peptide (257-266) can be used as a stimulus for the in vitro or ex vivo expansion of antigen-specific CTLs from peripheral blood mononuclear cells (PBMCs) of HLA-A2 positive individuals [1]. The expanded T cell populations can then be characterized for their cytotoxic capacity, cytokine production profile (e.g., IFN-γ, IL-2), and phenotype using flow cytometry. This application is critical for assessing the functional competence of the immune response in HCV-infected patients or evaluating the immunogenicity of candidate vaccines in preclinical and clinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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